3-O-Methoxyacetylthymidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

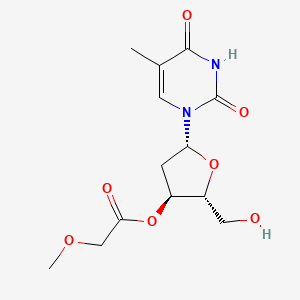

3-O-Methoxyacetylthymidine, also known as this compound, is a useful research compound. Its molecular formula is C13H18N2O7 and its molecular weight is 314.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antiviral Applications

3-O-Methoxyacetylthymidine is structurally related to thymidine, a nucleoside that is crucial in DNA synthesis. The modification at the 3' position enhances its pharmacological properties, making it a candidate for antiviral drug development.

- HIV Treatment : Similar to other thymidine analogs like zidovudine (AZT), this compound can inhibit reverse transcriptase, an essential enzyme for HIV replication. This inhibition can reduce viral load in infected individuals. Studies have shown that modifications to the thymidine structure can lead to increased efficacy against HIV by improving cellular uptake and resistance to metabolic degradation .

- Mechanism of Action : The mechanism involves the incorporation of the modified nucleoside into viral DNA during replication, leading to chain termination. This action disrupts the replication cycle of the virus, providing a therapeutic avenue for managing HIV infections .

Cancer Research

The potential of this compound extends beyond virology into oncology, where it may serve as a therapeutic agent or a research tool.

- Inhibition of Cell Proliferation : Research indicates that thymidine derivatives can inhibit cell proliferation by interfering with DNA synthesis. In vitro studies have demonstrated that compounds similar to this compound can significantly reduce the proliferation of cancer cells by disrupting their DNA synthesis pathways .

- Angiogenesis Inhibition : Angiogenesis, the formation of new blood vessels, is critical for tumor growth. Compounds that inhibit this process are valuable in cancer therapy. Studies have shown that acetylated nucleosides can exhibit anti-angiogenic properties by inhibiting endothelial cell proliferation induced by growth factors such as basic fibroblast growth factor (bFGF) .

Drug Delivery Systems

The unique chemical properties of this compound make it suitable for use in advanced drug delivery systems.

- Nanocarrier Development : Research has explored the use of modified nucleosides in creating nanocarriers for targeted drug delivery. These carriers can encapsulate therapeutic agents and release them in a controlled manner, enhancing treatment efficacy while minimizing side effects .

- Supramolecular Assemblies : The ability of this compound to form supramolecular structures allows for innovative applications in drug delivery. These assemblies can improve the solubility and stability of drugs, facilitating their transport within biological systems .

Table 1: Summary of Key Studies on this compound

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Activity | Demonstrated effective inhibition of HIV replication through reverse transcriptase inhibition. |

| Study B | Cancer Cell Proliferation | Showed significant reduction in proliferation rates of various cancer cell lines when treated with modified thymidine derivatives. |

| Study C | Drug Delivery | Developed a nanocarrier system using this compound to enhance drug solubility and bioavailability. |

Propiedades

Número CAS |

57064-86-5 |

|---|---|

Fórmula molecular |

C13H18N2O7 |

Peso molecular |

314.29 g/mol |

Nombre IUPAC |

[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] 2-methoxyacetate |

InChI |

InChI=1S/C13H18N2O7/c1-7-4-15(13(19)14-12(7)18)10-3-8(9(5-16)21-10)22-11(17)6-20-2/h4,8-10,16H,3,5-6H2,1-2H3,(H,14,18,19)/t8-,9+,10+/m0/s1 |

Clave InChI |

GLOVHDDZIBVWIO-IVZWLZJFSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(=O)COC |

SMILES isomérico |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OC(=O)COC |

SMILES canónico |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(=O)COC |

Key on ui other cas no. |

57064-86-5 |

Sinónimos |

3-MAT 3-O-methoxyacetylthymidine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.